molecular formula C19H14Cl2F3N3OS B2759343 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 321533-78-2

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzyl)oxime

Numéro de catalogue: B2759343
Numéro CAS: 321533-78-2
Poids moléculaire: 460.3
Clé InChI: BJRADCUETHOQMO-KIBLKLHPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H14Cl2F3N3OS and its molecular weight is 460.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzyl)oxime (CAS Number: 321533-70-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

  • Molecular Formula : C₁₂H₈ClF₃N₂OS
  • Molecular Weight : 320.72 g/mol
  • Melting Point : 93–95 °C
  • Structure : The compound contains a pyrazole ring substituted with various functional groups, including a chlorophenyl sulfanyl moiety and a trifluoromethyl group, which are critical for its biological activity .

Antibacterial Activity

Studies have demonstrated that the compound exhibits significant antibacterial properties. In a comparative study, it was found to be effective against several bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains. The following table summarizes the antibacterial activity:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary infections.

  • Acetylcholinesterase Inhibition : The compound demonstrated strong inhibitory activity, with some derivatives showing IC₅₀ values significantly lower than standard inhibitors.
CompoundIC₅₀ (µM)
Compound 7l2.14 ± 0.003
Compound 7m0.63 ± 0.001
Thiourea (Standard)21.25 ± 0.15
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity, suggesting potential applications in treating urease-related disorders .

Case Studies

Recent research highlighted the synthesis and evaluation of various derivatives of pyrazole compounds, including the target compound. These studies utilized techniques such as docking simulations and binding affinity assessments with bovine serum albumin (BSA), indicating favorable interactions that enhance pharmacological effectiveness.

Example Study

In one study, a series of pyrazole derivatives were synthesized and tested for their biological activities. The findings revealed that compounds with similar structural features to our target compound showed promising results in both antibacterial and enzyme inhibition assays .

Applications De Recherche Scientifique

Key Structural Features

  • Sulfanyl Group : Enhances interaction with biological targets.
  • Trifluoromethyl Group : Modifies lipophilicity and bioactivity.
  • Aldehyde and Oxime Functionalities : Potential for enzyme inhibition and receptor modulation.

This compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Key Mechanisms of Action

  • Enzyme Inhibition :
    • Acts as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease.
    • Relevant in treating conditions like Alzheimer's disease and urinary tract infections.
  • Antimicrobial Activity :
    • Exhibits antibacterial properties against various strains.
    • Potential antifungal effects against phytopathogenic fungi.
  • Antioxidant Properties :
    • May reduce oxidative stress in biological systems, contributing to its therapeutic potential.

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AntibacterialVarious bacterial strains2.14 - 6.28
AChE InhibitionAcetylcholinesterase0.63 - 2.39
Urease InhibitionUrease1.13 - 2.14
AntifungalPhytopathogenic fungiNot specified

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Antibacterial Activity Study :
    • A study evaluated synthesized pyrazole derivatives for their antibacterial properties against multiple bacterial strains.
    • Results indicated significant activity with IC50 values lower than those of standard antibiotics, suggesting potential for development as new antibacterial agents.
  • Enzyme Inhibition Research :
    • Research focused on enzyme inhibitory effects revealed that certain pyrazole derivatives effectively inhibit AChE and urease.
    • These enzymes are critical in various physiological processes, linking the compounds to therapeutic applications.
  • Structure-Activity Relationship (SAR) :
    • Detailed SAR analyses have shown that modifications to the pyrazole ring and substituents can enhance or diminish biological activity.
    • Such insights are crucial for optimizing these compounds for therapeutic use.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing the compound’s structural conformation?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and verify stereochemistry, particularly for the oxime and sulfanyl groups. For example, coupling constants in 1H^1 \text{H}-NMR can distinguish syn and anti oxime isomers.
  • Single-crystal X-ray diffraction : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. High-resolution data (e.g., R factor < 0.05) ensures accuracy for the trifluoromethyl and chlorophenyl groups .
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O) and oxime (N–O) stretching vibrations to confirm functional group integrity .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

  • Answer :

  • Stepwise coupling : Prioritize sequential introduction of substituents (e.g., sulfanyl before oxime) to reduce steric clashes. For example, outlines a Vilsmeier–Haack reaction for pyrazole carbaldehyde precursors, which avoids competing side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during oxime formation .
  • Temperature control : Maintain reaction temperatures below 80°C to prevent decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Answer :

  • Dose-response profiling : Perform IC50_{50} assays across multiple cell lines to differentiate target-specific effects from off-target toxicity. highlights similar oxime derivatives with dual activity against cancer and viral targets .
  • Structural analogs : Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate contributions of specific groups to bioactivity .
  • Computational docking : Use molecular dynamics simulations to predict binding modes with enzymes like carbonic anhydrase or prostaglandin synthases, as suggested by related pyrazole derivatives in .

Q. What experimental strategies are recommended for resolving ambiguities in crystallographic data (e.g., disorder in the trifluoromethyl group)?

  • Answer :

  • Low-temperature data collection : Conduct measurements at 100–113 K to reduce thermal motion artifacts, as demonstrated in and for analogous compounds .
  • Twinned refinement : Apply SHELXL’s TWIN and BASF commands if crystal twinning is observed, particularly for non-merohedral twins.
  • Electron density maps : Use Fo-Fc difference maps to model partial occupancy or alternative conformations for the trifluoromethyl group .

Q. How can reaction pathways for oxime formation be mechanistically validated?

  • Answer :

  • Isotopic labeling : Introduce 18O^{18} \text{O} or 15N^{15} \text{N} labels into hydroxylamine reagents to track oxygen/nitrogen transfer during oxime formation .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps. For example, shows that oxime formation is pH-dependent, favoring basic conditions (pH 8–9) .
  • DFT calculations : Model transition states to predict regioselectivity in oxime adducts, particularly when competing nucleophilic sites exist .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters from Representative Studies

Parameter
Temperature (K)113113
R factor0.0880.049
Data-to-parameter ratio13.013.4
Bond length accuracy±0.006 ű0.004 Å

Table 2. Synthetic Optimization Guidelines

ParameterRecommendationEvidence Source
Oxime formation pH8–9 (using NaHCO3_3)
Sulfanyl couplingCu(I)-catalyzed, 60°C, 12h
PurificationColumn chromatography (hexane:EtOAc 3:1)

Propriétés

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F3N3OS/c1-27-18(29-15-8-6-14(21)7-9-15)16(17(26-27)19(22,23)24)10-25-28-11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3/b25-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRADCUETHOQMO-KIBLKLHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.